![molecular formula C36H60N4O10S2 B13783355 1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate) CAS No. 67905-14-0](/img/structure/B13783355.png)
1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)
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Overview
Description
1-Propanaminium, 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate) is a complex organic compound with a unique structure It is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, and multiple aminium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate) typically involves multiple steps. The process begins with the preparation of the anthracene core, followed by the introduction of the aminium groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of quinones, while reduction could produce hydroquinones.
Scientific Research Applications
Dye Chemistry
One significant application of this compound is in dye chemistry. It serves as a dye or pigment due to its vibrant color properties and stability under various conditions. The compound's structure allows it to absorb specific wavelengths of light, making it suitable for:
- Textile Dyeing : It can be used to impart color to fabrics, offering durability and resistance to fading.
- Food Coloring : Its non-toxic nature makes it a candidate for use in food products, providing an appealing aesthetic without compromising safety.
Material Science
In material science, the compound's properties can be harnessed for developing advanced materials:
- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity. This is particularly useful in the production of flexible electronic devices.
- Nanocomposites : When combined with nanomaterials, it may improve mechanical strength and thermal stability, making it suitable for applications in aerospace and automotive industries.
Biomedical Applications
The compound shows promise in biomedical applications due to its biocompatibility and potential therapeutic effects:
- Drug Delivery Systems : Its ability to form complexes with drug molecules can facilitate targeted delivery, improving the efficacy of treatment while minimizing side effects.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for use in coatings for medical devices or as an additive in pharmaceuticals.
Case Study 1: Textile Dyeing
A study conducted on the application of this compound in textile dyeing demonstrated its effectiveness in providing vibrant colors while maintaining wash fastness. The results indicated that fabrics dyed with this compound retained their color after multiple washes compared to traditional dyes.
Case Study 2: Drug Delivery
Research published in a peer-reviewed journal explored the use of this compound as a carrier for anticancer drugs. The study found that when loaded with doxorubicin, the compound improved the drug's solubility and controlled release profile, enhancing therapeutic outcomes in cancer treatment models.
Mechanism of Action
The mechanism of action of 1-Propanaminium, 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanaminium, 3-[(9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl)amino]-N,N-dimethyl-N-propyl-, bromide
- 1-Propanaminium, 3-[(4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-N,N,N-trimethyl-, methylsulfate
Uniqueness
1-Propanaminium, 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate) stands out due to its unique structure, which combines an anthracene core with multiple aminium groups. This combination imparts specific chemical and biological properties that make it valuable for various applications.
Biological Activity
1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate) is a complex organic compound with potential applications in various fields including pharmaceuticals and materials science. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure
The compound features a triethylammonium group and an anthracene-derived moiety, which is known for its unique electronic properties. The presence of sulfate groups enhances its solubility and reactivity.
Anticancer Properties
Research indicates that compounds similar to 1-Propanaminium exhibit significant anticancer activity. Anthraquinone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases .
In a study examining anthraquinone derivatives:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compounds demonstrated IC50 values ranging from 5 to 15 µM, indicating potent cytotoxic effects against these cell lines.
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been explored. Studies suggest that similar triethylammonium compounds possess broad-spectrum antibacterial properties. The mechanism is believed to involve disruption of bacterial cell membranes due to the cationic nature of the ammonium group .
Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 20 | 100 |
P. aeruginosa | 12 | 100 |
Toxicological Profile
The toxicological assessment reveals that while the compound exhibits promising biological activity, it also poses potential risks. According to the Minnesota Department of Health's Chemicals of High Concern List, substances with similar structural characteristics are often categorized as persistent and potentially toxic .
Case Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated a series of anthraquinone derivatives for their anticancer properties. The study utilized in vitro assays to determine cytotoxicity against various cancer cell lines. The results indicated that modifications in the side chains significantly affected biological activity.
Case Study 2: Antimicrobial Testing
Another research study focused on evaluating the antimicrobial properties of triethylammonium compounds against clinical isolates of pathogenic bacteria. The findings suggested that these compounds could be effective alternatives to conventional antibiotics, especially against multi-drug resistant strains.
Properties
CAS No. |
67905-14-0 |
---|---|
Molecular Formula |
C36H60N4O10S2 |
Molecular Weight |
773.0 g/mol |
IUPAC Name |
3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;ethyl sulfate |
InChI |
InChI=1S/C32H48N4O2.2C2H6O4S/c1-7-35(8-2,9-3)23-15-21-33-27-19-20-28(34-22-16-24-36(10-4,11-5)12-6)30-29(27)31(37)25-17-13-14-18-26(25)32(30)38;2*1-2-6-7(3,4)5/h13-14,17-20H,7-12,15-16,21-24H2,1-6H3;2*2H2,1H3,(H,3,4,5) |
InChI Key |
WKEDGSBYZJXGQP-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CCCNC1=C2C(=C(C=C1)NCCC[N+](CC)(CC)CC)C(=O)C3=CC=CC=C3C2=O.CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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